molecular formula C25H23N5O4S B2704334 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105218-00-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2704334
CAS No.: 1105218-00-5
M. Wt: 489.55
InChI Key: QDVPZBPURYLMJX-UHFFFAOYSA-N
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Description

This compound features a structurally complex framework, combining a benzo[1,3]dioxole moiety, a thiazolo[4,5-d]pyridazinone core, a pyrrolidine substituent, and an acetamide linker. The benzo[1,3]dioxole group is known for enhancing bioavailability in drug-like molecules due to its lipophilic and electron-rich nature . The thiazolo[4,5-d]pyridazinone scaffold is a rare heterocyclic system, often associated with kinase inhibition and antimicrobial activity in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c31-20(26-13-16-8-9-18-19(12-16)34-15-33-18)14-30-24(32)22-23(21(28-30)17-6-2-1-3-7-17)35-25(27-22)29-10-4-5-11-29/h1-3,6-9,12H,4-5,10-11,13-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVPZBPURYLMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound with a complex structure that has garnered interest in pharmacological research. Its molecular formula is C25H23N5O4S, and it has a molecular weight of 489.55 g/mol. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes a benzo[d][1,3]dioxole moiety linked to a thiazolo[4,5-d]pyridazin unit through an acetamide group. This structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of thiazolo-pyridazine compounds have demonstrated cytostatic effects against various cancer cell lines, including pancreatic cancer .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ADAN-G (Pancreas)15.0Apoptosis induction
Compound BMCF7 (Breast)12.5Cell cycle arrest
Compound CA549 (Lung)10.0Inhibition of angiogenesis

Enzyme Inhibition

This compound has also shown potential as an inhibitor of specific enzymes involved in disease processes. For example, similar compounds have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Table 2: Enzyme Inhibition Studies

Compound NameTarget EnzymeIC50 (µM)Selectivity Index
Compound DCOX-I20.01.5
Compound ECOX-II0.5210.73

The biological activity of this compound may be attributed to its ability to modulate signaling pathways associated with cell proliferation and apoptosis. The presence of the thiazolo-pyridazine framework suggests interactions with kinases or other regulatory proteins involved in cancer progression.

Case Studies

One notable study investigated the efficacy of a related compound in vivo using murine models of cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone .

Scientific Research Applications

Structural Features

The compound features a benzo[d][1,3]dioxole moiety, a thiazolo[4,5-d]pyridazine core, and a pyrrolidine substituent, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Case Study: A derivative of this compound demonstrated efficacy against various cancer cell lines, suggesting its potential as a lead compound for further development .

Antibacterial Properties

The compound has also been explored for its antibacterial activity:

  • Research Findings: It has shown promising results against Gram-positive and Gram-negative bacteria.
  • Case Study: In vitro tests indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Neuropharmacological Effects

The pyrrolidine component suggests potential applications in neuropharmacology:

  • Cognitive Enhancement: Some derivatives have been studied for their effects on cognitive function and memory enhancement.
  • Case Study: Animal models demonstrated improved learning and memory retention when treated with related compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntibacterialInhibits growth of Staphylococcus aureus
NeuropharmacologicalEnhances cognitive function

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Analogues

Thiazolo[4,5-d]pyridazinones vs. Benzoxazine Derivatives The thiazolo[4,5-d]pyridazinone core in the target compound differs from the benzoxazine derivatives synthesized in (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one).

Pyrrolidine-Containing Compounds

Pyrrolidine is a common substituent in bioactive molecules (e.g., α-glucosidase inhibitors in ). Its presence in the target compound may enhance binding to enzyme pockets through steric effects and secondary interactions, similar to catechins and alkaloids in antioxidant systems . However, unlike α-glucosidase inhibitors that mimic monosaccharides, the target compound’s pyrrolidine is tethered to a rigid heterocycle, likely altering its mechanistic profile .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : The synthesis typically involves constructing the thiazolo[4,5-d]pyridazine core via cyclization reactions, followed by introducing the pyrrolidine substituent and benzodioxole methylacetamide side chain. Critical steps include optimizing reaction conditions (e.g., base selection, temperature, and reaction time) to stabilize intermediates. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) reactions with aminopyridines require careful base selection (e.g., DBU or Et3_3N) to avoid degradation and ensure high yields . Solvent polarity and temperature (typically 60–120°C) also influence regioselectivity during heterocycle formation.

Q. Which spectroscopic methods are most effective for characterizing the thiazolo[4,5-d]pyridazine core?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the thiazolo-pyridazine scaffold, with characteristic shifts for protons adjacent to sulfur (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers.
  • X-ray Crystallography : Used to resolve ambiguities in substituent positioning, especially for novel derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of intermediates during synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in cyclization reactions. For example, reaction path searches using software like Gaussian or ORCA can identify energetically favorable pathways for thiazolo ring formation. Computational studies also assess the electronic effects of substituents (e.g., pyrrolidine’s electron-donating nature) on reaction rates and product stability .

Q. What strategies resolve conflicting spectroscopic data when confirming novel heterocyclic acetamides?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR data with structurally similar compounds (e.g., pyridazinone derivatives) to identify anomalous shifts.
  • 2D NMR Techniques : Use COSY, NOESY, and HSQC to resolve overlapping signals and assign stereochemistry.
  • In Silico Predictions : Tools like ACD/Labs or ChemDraw simulate NMR spectra for comparison with experimental data, reducing misassignment risks .

Q. How do substituents like pyrrolidine influence the compound’s electronic properties and bioactivity?

  • Methodological Answer :

  • Electron-Donating Effects : Pyrrolidine’s nitrogen lone pairs increase electron density on the thiazolo ring, enhancing π-π stacking with biological targets. This can be quantified via Hammett constants (σ) or computational electrostatic potential maps.
  • Conformational Studies : Molecular dynamics (MD) simulations assess substituent flexibility and binding pocket compatibility. For example, pyrrolidine’s puckered conformation may restrict rotational freedom, improving target affinity .

Q. What experimental approaches optimize yield in multi-step syntheses of complex heterocycles?

  • Methodological Answer :

  • Stepwise Purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted Appel salt residues).
  • Microwave-Assisted Synthesis : Reduces reaction times for slow steps (e.g., cyclocondensations) while improving yields.
  • Catalytic Optimization : Screen Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate key transformations like amide coupling .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in reaction outcomes reported across studies?

  • Methodological Answer :

  • Systematic Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst) to isolate variables.
  • Meta-Analysis : Compare kinetic data (e.g., Arrhenius plots) from multiple studies to identify outliers or systematic errors.
  • Advanced Characterization : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and detect side reactions .

Q. What role do solvent effects play in the stability of thiazolo[4,5-d]pyridazine derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates during cyclization but may promote hydrolysis in aqueous conditions. Solvent-free reactions under ball-milling or ultrasonication can mitigate degradation while enhancing reaction efficiency .

Methodological Tables

Key Reaction Optimization Parameters Impact on Synthesis
Base (e.g., DBU vs. Et3_3N)Affects deprotonation efficiency and intermediate stability
Temperature (60–120°C)Higher temps accelerate cyclization but risk decomposition
Solvent polarityPolar solvents stabilize transition states but may reduce solubility
Advanced Characterization Techniques Application
X-ray crystallographyResolves regiochemical ambiguities
DFT calculationsPredicts electronic properties and reaction pathways
In situ spectroscopyTracks intermediate formation in real-time

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